2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H16O2 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(2E,6E)-2-benzylidene-6-(furan-2-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H16O2/c19-18-15(12-14-6-2-1-3-7-14)8-4-9-16(18)13-17-10-5-11-20-17/h1-3,5-7,10-13H,4,8-9H2/b15-12+,16-13+ |
InChI Key |
JLSHBKOYWMSCCR-WSGPNKEYSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CO3)/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone typically involves an aldol condensation reaction. This reaction is catalyzed by either a base or an acid, leading to the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It may be used in the development of novel agrochemicals due to its antifungal properties.
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or disrupting their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Substituent Effects on Molecular Geometry and Packing
Key Findings :
- Substituent position (ortho vs. para) significantly impacts molecular flatness. Para-substituents (e.g., 4-methylbenzylidene) promote planar structures, while ortho-substituents (e.g., 2-nitrobenzylidene) introduce steric hindrance .
- Methoxy groups (as in 3,4-dimethoxybenzylidene) may enhance intermolecular interactions but reduce solubility .
Table 2: Comparative Bioactivity Profiles
Key Findings :
Biological Activity
2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone is an organic compound with a unique structure that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O3. It features a cyclohexanone core substituted with both a benzylidene group and a furan-2-ylmethylene group. The compound exhibits a melting point of approximately 96-97°C, indicating its solid-state at room temperature. Its structural characteristics contribute to its chemical reactivity and biological properties, making it a versatile building block in organic synthesis .
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial and fungal strains. A study evaluated its effectiveness against pathogens such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. The results indicated that this compound exhibited moderate to high antimicrobial activity, suggesting potential applications in pharmaceuticals .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Moderate |
| Aspergillus niger | High |
Anticancer Potential
The anticancer activity of this compound has also been explored. Structural analogs of this compound have shown promising results in inhibiting cancer cell proliferation in various studies. The presence of the furan and benzylidene groups enhances its interaction with biological targets involved in cancer progression .
Case Study: Anticancer Activity Assessment
In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated significant cytotoxic effects at varying concentrations, indicating its potential as a lead compound for developing new anticancer therapies.
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Antimicrobial Mechanism : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by modulating signaling pathways involved in cell survival .
Q & A
Q. What are the established synthetic routes for 2-Benzylidene-6-(furan-2-ylmethylene)cyclohexanone?
The compound is typically synthesized via aldol condensation between substituted cyclohexanones and aromatic aldehydes. For example:
- Benzylidene formation : React 2-methylcyclohexanone with a benzaldehyde derivative under basic conditions (e.g., using diisopropylamine and butyllithium as catalysts) .
- Furan incorporation : Introduce the furan-2-ylmethylene group via a second condensation step with furfural or a derivative, ensuring controlled temperature (e.g., 0–5°C) to prevent side reactions .
- Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and conjugation. For example, the conjugated enone system shows characteristic downfield shifts at δ 6.5–7.5 ppm for aromatic protons and δ 190–200 ppm for carbonyl carbons .
- IR spectroscopy : Strong absorption bands at ~1680 cm (C=O stretch) and ~1600 cm (C=C aromatic) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Follow guidelines for similar cyclohexanone derivatives, which may cause respiratory or dermal irritation .
- In case of exposure, wash affected areas with soap/water and consult a physician immediately .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like isoaromatized derivatives?
- Catalyst selection : Use mild dehydrogenating agents (e.g., DDQ or MnO) to suppress over-oxidation. Evidence shows that strong oxidants promote isoaromatization to benzylphenols .
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor condensation .
- Temperature modulation : Lower temperatures (e.g., –10°C) reduce kinetic side reactions, as seen in furan-substituted cyclohexanone syntheses .
Q. How to resolve spectral overlaps in H NMR caused by similar proton environments?
- Employ 2D NMR techniques (e.g., COSY, HSQC) to differentiate adjacent protons and correlate carbons. For example, HSQC can distinguish between furan and benzylidene methine protons .
- Use deuterated solvents (e.g., DMSO-d) to sharpen peaks and reduce exchange broadening .
Q. What strategies address discrepancies in reported synthetic yields (e.g., 40–75%)?
- Purity of starting materials : Ensure aldehydes (e.g., furfural) are freshly distilled to avoid oxidation byproducts .
- Reaction monitoring : Use TLC or in situ FTIR to track progress and terminate reactions at optimal conversion .
- Reproducibility testing : Compare protocols across studies; variations in catalyst loading (e.g., 5–10 mol%) significantly impact yields .
Q. How does steric hindrance from the furan group influence the compound’s reactivity?
- The furan-2-ylmethylene group introduces steric constraints that slow down nucleophilic attacks at the β-position of the enone system.
- Computational modeling (e.g., DFT) predicts reduced electrophilicity at the carbonyl carbon due to conjugation with the furan ring, as observed in similar benzylidenecyclohexanones .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- HPLC-DAD/UV : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and detection at λ = 254 nm, achieving a retention time of ~8.5 minutes .
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity, targeting characteristic fragments (e.g., m/z 177 for the furan moiety) .
Data Contradiction Analysis
Q. Why do some studies report isoaromatization products (e.g., 2-benzylphenols) while others do not?
- Substituent effects : Electron-withdrawing groups (e.g., nitro or cyano) on the benzylidene moiety promote isoaromatization via acid-catalyzed pathways, as seen in meta-nitro-substituted derivatives .
- Reaction duration : Prolonged heating (>12 hours) accelerates dehydrogenation, leading to phenolic byproducts .
Q. How to reconcile conflicting thermodynamic data (e.g., ΔfH°) for similar cyclohexanone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
